molecular formula C20H18O11 B13419218 Quercetin 3-arabinoside CAS No. 5041-68-9

Quercetin 3-arabinoside

Cat. No.: B13419218
CAS No.: 5041-68-9
M. Wt: 434.3 g/mol
InChI Key: BDCDNTVZSILEOY-BQCJVYABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quercetin 3-arabinoside: is a naturally occurring flavonoid glycoside, specifically a derivative of quercetin. It is found in various plants and exhibits significant biological activities, including antioxidant, anti-inflammatory, and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Quercetin 3-arabinoside can be synthesized through enzymatic glycosylation, where quercetin is glycosylated using arabinose as the sugar donor. This process typically involves the use of glycosyltransferases, which facilitate the transfer of the sugar moiety to the quercetin molecule .

Industrial Production Methods: : Industrial production of this compound often involves extraction from natural sources such as fruits and leaves. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: : Quercetin 3-arabinoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted this compound compounds. These products often exhibit enhanced biological activities compared to the parent compound .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to quercetin 3-arabinoside include quercitrin (quercetin 3-rhamnoside), rutin (quercetin 3-rutinoside), hyperoside (quercetin 3-galactoside), and isoquercetin (quercetin 3-glucoside) .

Uniqueness: : this compound is unique due to its specific sugar moiety, arabinose, which contributes to its distinct biological activities. Compared to other quercetin glycosides, this compound exhibits stronger antioxidant and antibacterial activities .

Conclusion

This compound is a versatile flavonoid glycoside with significant biological activities and potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

5041-68-9

Molecular Formula

C20H18O11

Molecular Weight

434.3 g/mol

IUPAC Name

3-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2/t13-,15-,17+,20+/m0/s1

InChI Key

BDCDNTVZSILEOY-BQCJVYABSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@@H]([C@H]([C@@H](O4)CO)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O

melting_point

239 °C

physical_description

Solid

Related CAS

5041-68-9

Origin of Product

United States

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